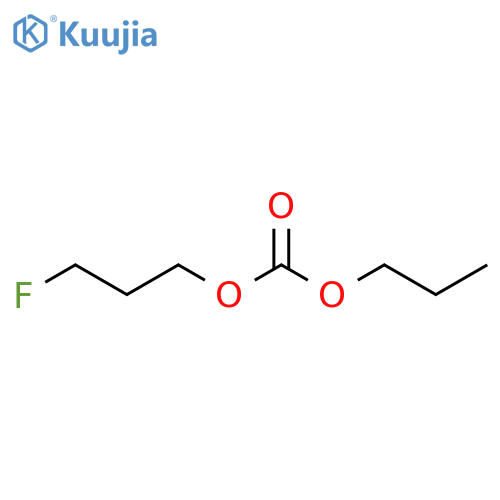Cas no 1980039-80-2 (3-Fluoropropyl propyl carbonate)

3-Fluoropropyl propyl carbonate 化学的及び物理的性質
名前と識別子
-
- 3-Fluoropropyl propyl carbonate
- Carbonic acid, 3-fluoropropyl propyl ester
-
- インチ: 1S/C7H13FO3/c1-2-5-10-7(9)11-6-3-4-8/h2-6H2,1H3
- InChIKey: COBUJPCVESBYTI-UHFFFAOYSA-N
- SMILES: C(OCCC)(=O)OCCCF
3-Fluoropropyl propyl carbonate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593405-25g |
3-Fluoropropyl propyl carbonate |
1980039-80-2 | 98% | 25g |
¥10905 | 2023-04-09 | |
| Apollo Scientific | PC450422-25g |
3-Fluoropropyl propyl carbonate |
1980039-80-2 | 25g |
£1050.00 | 2023-09-01 |
3-Fluoropropyl propyl carbonate 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
3-Fluoropropyl propyl carbonateに関する追加情報
Introduction to 3-Fluoropropyl propyl carbonate (CAS No. 1980039-80-2)
3-Fluoropropyl propyl carbonate, with the chemical identifier CAS No. 1980039-80-2, is a fluorinated ester that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of fluorinated carboxylates, which are widely recognized for their role in enhancing the bioavailability and metabolic stability of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom in the propyl side chain introduces a level of electronic and steric modulation that makes this molecule particularly interesting for medicinal chemists and material scientists alike.
The synthesis of 3-Fluoropropyl propyl carbonate involves a carefully orchestrated reaction sequence that typically begins with the halogenation of propyl chains followed by esterification. The introduction of fluorine at the third carbon position imparts a distinct polarity to the molecule, which can influence its interactions with biological targets. This property is particularly valuable in drug design, where subtle modifications can lead to significant improvements in efficacy and safety profiles.
In recent years, 3-Fluoropropyl propyl carbonate has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is found to be compatible with various pharmacophores, making it a versatile building block for drug discovery programs. For instance, researchers have leveraged this compound to synthesize fluorinated analogs of known drugs, aiming to enhance their pharmacokinetic properties. The fluorine atom's ability to increase lipophilicity while maintaining metabolic stability has been particularly noteworthy in this context.
One of the most compelling aspects of 3-Fluoropropyl propyl carbonate is its potential application in the development of fluorinated probes for biochemical studies. Fluorine-labeled compounds are widely used in imaging techniques and metabolic studies due to their high sensitivity and specificity. The incorporation of CAS No. 1980039-80-2 into these probes has shown promise in enhancing signal detection and improving diagnostic accuracy. This has opened up new avenues for researchers working on precision medicine and personalized healthcare solutions.
The chemical properties of 3-Fluoropropyl propyl carbonate also make it an attractive candidate for material science applications. Its ability to act as a cross-linking agent or a precursor for more complex polymers has been investigated in various contexts. For example, fluorinated esters are known to improve the thermal stability and hydrophobicity of polymeric materials, which is crucial in applications ranging from coatings to biodegradable plastics.
Recent advancements in computational chemistry have further highlighted the significance of 3-Fluoropropyl propyl carbonate. Molecular modeling studies have demonstrated that its fluorinated side chain can effectively modulate binding interactions with biological targets, offering insights into how structural changes can be optimized for better drug performance. These simulations have guided experimental efforts, leading to more efficient synthetic routes and improved yields.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of fluorinated compounds like CAS No. 1980039-80-2. Preclinical studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious disorders. The ability to fine-tune its pharmacological properties through structural modifications has made it a focal point in drug development pipelines.
In conclusion, 3-Fluoropropyl propyl carbonate (CAS No. 1980039-80-2) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features, coupled with its synthetic versatility, make it an invaluable asset in both academic research and industrial development. As our understanding of fluorinated chemistry continues to evolve, it is likely that this compound will play an increasingly pivotal role in shaping the future of pharmaceuticals and advanced materials.
1980039-80-2 (3-Fluoropropyl propyl carbonate) Related Products
- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 339101-31-4(4-(3-Nitro-2-pyridinyl)aminobutanoic Acid)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 13459-59-1({2-(4-Chlorophenyl)sulfanylphenyl}methanol)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)




